molecular formula C19H22ClN3O3 B10897493 2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide

2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide

Cat. No.: B10897493
M. Wt: 375.8 g/mol
InChI Key: OSTGXVGAIAOQDJ-SRZZPIQSSA-N
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Description

2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring and a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylaniline with butanehydrazide under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chloro-2-methylanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide

InChI

InChI=1S/C19H22ClN3O3/c1-4-15(22-16-7-6-14(20)9-12(16)2)19(25)23-21-11-13-5-8-17(24)18(10-13)26-3/h5-11,15,22,24H,4H2,1-3H3,(H,23,25)/b21-11+

InChI Key

OSTGXVGAIAOQDJ-SRZZPIQSSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC(=C(C=C1)O)OC)NC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CCC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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